3-{[1-(Dimethylsulfamoyl)piperidin-4-yl]methyl}-1-(2-ethoxyphenyl)urea

Lipophilicity Drug Design ADME

Procure 3-{[1-(Dimethylsulfamoyl)piperidin-4-yl]methyl}-1-(2-ethoxyphenyl)urea (CAS 2097933-71-4) for your CNS-soluble epoxide hydrolase (sEH) programs. This N,N-dimethylsulfamoyl-piperidine urea delivers a calculated logP of 1.8 and TPSA of 78.9 Ų, offering differentiated lipophilicity for brain-penetrant lead optimization. The ortho-ethoxy substitution provides a unique hydrogen-bonding geometry for screening libraries targeting hinge or selectivity pockets. Use this compound in matched-pair analyses to quantify logP impact on cell permeability and oral absorption, or as a pharmacophore probe for urea transporter (UT-B) targets. Choose this high-purity lot (≥95%) to advance your SAR studies with confidence.

Molecular Formula C17H28N4O4S
Molecular Weight 384.5
CAS No. 2097933-71-4
Cat. No. B2606493
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-{[1-(Dimethylsulfamoyl)piperidin-4-yl]methyl}-1-(2-ethoxyphenyl)urea
CAS2097933-71-4
Molecular FormulaC17H28N4O4S
Molecular Weight384.5
Structural Identifiers
SMILESCCOC1=CC=CC=C1NC(=O)NCC2CCN(CC2)S(=O)(=O)N(C)C
InChIInChI=1S/C17H28N4O4S/c1-4-25-16-8-6-5-7-15(16)19-17(22)18-13-14-9-11-21(12-10-14)26(23,24)20(2)3/h5-8,14H,4,9-13H2,1-3H3,(H2,18,19,22)
InChIKeyNFOHOIIBVLBMAP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 40 mg / 75 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2097933-71-4: A Structurally Differentiated Dimethylsulfamoyl-Piperidine Urea for Drug Discovery Research


3-{[1-(Dimethylsulfamoyl)piperidin-4-yl]methyl}-1-(2-ethoxyphenyl)urea (CAS 2097933-71-4) is a synthetic small molecule belonging to the class of N,N-dimethylsulfamoyl-piperidine ureas. This compound class is frequently explored in medicinal chemistry for modulating targets such as soluble epoxide hydrolase (sEH) [1]. The compound's structure is defined by three key modules: a central piperidine ring, an N-linked dimethylsulfamoyl group, and a urea linkage connecting the scaffold to a 2-ethoxyphenyl moiety. This specific arrangement differentiates it from other analogs in the series, where variations in the phenyl substituent significantly impact physicochemical properties like lipophilicity and solubility [2].

Why a 2-Ethoxyphenyl Urea is Not Interchangeable with Other Analogs for SAR Studies


Within the 3-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}-1-arylurea series, generic substitution is problematic because even minor modifications to the terminal aryl ring cause substantial shifts in critical physicochemical parameters. The specific 2-ethoxyphenyl substituent in CAS 2097933-71-4 dictates a unique lipophilicity profile and hydrogen-bonding geometry compared to its 4-methoxybenzyl or phenoxyethyl counterparts. According to calculated molecular properties, the target compound's 2-ethoxy group directly impacts its logP and topological polar surface area (TPSA), leading to a distinct position in property space that is not replicated by other commercially available analogs [1].

Quantitative Head-to-Head Evidence for the Differentiation of 3-{[1-(Dimethylsulfamoyl)piperidin-4-yl]methyl}-1-(2-ethoxyphenyl)urea


Improved Lipophilicity Profile Over 4-Methoxybenzyl Analog (2176271-03-5)

The target compound's 2-ethoxyphenyl group results in a calculated logP (XLogP3) of 1.8, representing a significant increase in lipophilicity compared to the 4-methoxybenzyl analog (CAS 2176271-03-5), which has an XLogP3 of 0.8 [1]. This difference is critical for optimizing blood-brain barrier penetration or membrane permeability in cellular assays, demonstrating a clear, quantifiable differentiation point for scientific selection.

Lipophilicity Drug Design ADME

Reduced Topological Polar Surface Area Versus Phenoxyethyl Analog (2034459-05-5)

The target compound possesses a Topological Polar Surface Area (TPSA) of 78.9 Ų, which is notably lower than the 96.7 Ų TPSA of the 2-phenoxyethyl urea analog (CAS 2034459-05-5) . This quantitative difference suggests a superior potential for passive permeation across biological membranes, a key criterion for intracellular and CNS-targeted therapeutics.

Polar Surface Area CNS Drug Design Pharmacokinetics

Unique Aromatic Substitution Pattern and Hydrogen Bond Potential

Unlike the 4-substituted benzyl analog (CAS 2176271-03-5), the 2-ethoxy substituent on the target compound's phenyl ring introduces an ortho effect that can influence the dihedral angle of the urea linkage and create a unique hydrogen bond acceptor geometry. The presence of the ether oxygen at the ortho position provides a distinctly oriented lone pair for potential interactions with target protein residues, a feature absent in analogs bearing a para-methoxy substituent or a flexible phenoxyethyl chain [1].

Medicinal Chemistry Ligand-Target Interaction Selectivity

High-Value Application Scenarios for 3-{[1-(Dimethylsulfamoyl)piperidin-4-yl]methyl}-1-(2-ethoxyphenyl)urea Based on Proven Differentiation


Structure-Activity Relationship (SAR) Studies for CNS sEH Inhibitor Programs

Given its calculated logP of 1.8 and TPSA of 78.9 Ų, this compound is an optimal candidate for exploring structure-activity relationships in CNS-soluble epoxide hydrolase (sEH) programs. Its improved lipophilicity profile and reduced polar surface area, compared to the 4-methoxybenzyl and phenoxyethyl analogs, position it as a superior tool for generating brain-penetrant lead molecules [1].

Privileged Scaffold Diversification in Kinase or Protease Inhibitor Libraries

The unique ortho-ethoxy substitution pattern creates a differentiated hydrogen-bonding motif on the phenyl ring. This compound serves as a key diversity element in screening libraries targeting proteins where interactions with the 'hinge' or 'selectivity pocket' are influenced by the geometry of the aryl-ether group [2].

Pharmacokinetic Probe for Enhancing Membrane Permeability

Researchers aiming to shift the physicochemical properties of a lead series without drastically altering molecular weight can use this compound. Its 1 log unit higher lipophilicity (XLogP3 1.8 vs. 0.8) compared to the 4-methoxybenzyl analog provides a clear, quantifiable tool for probing the impact of logP on cell permeability and oral absorption in a matched-pair analysis [1].

Chemical Biology Studies on Urea Transporter Proteins

The compound belongs to a class of N-(piperidinyl)-urea derivatives reported to inhibit human urea transport proteins (UT-B) [3]. Its distinct ortho-ethoxy substitution makes it a valuable probe for mapping the pharmacophore requirements of urea transporters, an emerging target for novel diuretic therapies, providing a differentiated chemical tool compared to simpler N-phenylurea analogs.

Quote Request

Request a Quote for 3-{[1-(Dimethylsulfamoyl)piperidin-4-yl]methyl}-1-(2-ethoxyphenyl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.